A Comprehensive Technical Guide to the Synthesis and Characterization of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol
Foreword: The Prominence of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and capacity to engage in various biological interactions have led to its incorporation into a multitude of approved therapeutic agents.[1][3] From anti-inflammatory drugs to potent anticancer therapies, the pyrazole scaffold has consistently demonstrated its value as a privileged structure in the development of novel pharmaceuticals.[4][5][6] This guide focuses on a specific, promising derivative: 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. The strategic combination of a substituted pyrazole and a phenolic moiety suggests a high potential for biological activity, particularly in the realms of oncology and inflammation modulation.[3][5][7] This document provides a detailed exploration of the synthesis and comprehensive characterization of this compound, offering valuable insights for researchers and professionals in the field of drug development.
Strategic Synthesis via Knorr Pyrazole Condensation
The synthesis of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol is most effectively achieved through the classic Knorr pyrazole synthesis. This robust and widely utilized reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[8][9] In this specific case, the strategic precursors are 3-(4-hydroxybenzyl)-2,4-pentanedione and methylhydrazine.
Reaction Mechanism: A Stepwise Annulation
The Knorr synthesis proceeds through a well-established mechanism involving initial hydrazone formation followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The choice of methylhydrazine as the nitrogen source directly leads to the N-methylation of the resulting pyrazole.
Figure 1. Synthetic pathway for 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Knorr pyrazole synthesis and is optimized for the preparation of the title compound.
Materials:
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3-(4-hydroxybenzyl)-2,4-pentanedione
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Methylhydrazine
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Glacial Acetic Acid (catalyst)
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Ethanol (solvent)
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Ethyl acetate (for extraction and chromatography)
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Hexane (for chromatography)
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Anhydrous sodium sulfate
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Standard laboratory glassware and purification apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-hydroxybenzyl)-2,4-pentanedione (1.0 equivalent) in ethanol.
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Addition of Reagents: To the stirred solution, add methylhydrazine (1.1 equivalents) dropwise. A slight exotherm may be observed. Following the addition of methylhydrazine, add a catalytic amount of glacial acetic acid (approximately 5 mol%).
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Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
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Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure. To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Final Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed to yield the pure 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol.[10][11]
Comprehensive Physicochemical and Spectroscopic Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data for 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₆N₂O |
| Molecular Weight | 216.28 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
| CAS Number | 75999-00-7 |
Spectroscopic Analysis: Elucidating the Molecular Architecture
Figure 2. Workflow for the characterization of the synthesized compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
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Phenolic Proton (OH): A broad singlet is anticipated in the region of 4.5-5.5 ppm, which is exchangeable with D₂O.
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Aromatic Protons: The protons on the para-substituted benzene ring will appear as two doublets (an AA'BB' system) in the range of 6.7-7.1 ppm.
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Benzylic Protons (-CH₂-): A sharp singlet corresponding to the two benzylic protons is expected around 3.8-4.0 ppm.
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N-Methyl Protons (N-CH₃): A singlet for the three N-methyl protons should be observed around 3.6-3.8 ppm.
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C3 and C5-Methyl Protons (C-CH₃): Two distinct singlets for the two methyl groups on the pyrazole ring are predicted to appear in the range of 2.1-2.4 ppm.
¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
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Phenolic Carbon (C-OH): The carbon atom attached to the hydroxyl group is expected to resonate around 155-158 ppm.
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Aromatic Carbons: The carbons of the benzene ring will show signals in the aromatic region (115-135 ppm).
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Pyrazole Ring Carbons: The carbon atoms of the pyrazole ring are expected in the range of 105-150 ppm.
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Benzylic Carbon (-CH₂-): The benzylic carbon signal should appear around 25-30 ppm.
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N-Methyl Carbon (N-CH₃): The N-methyl carbon is anticipated to be in the region of 35-40 ppm.
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C3 and C5-Methyl Carbons (C-CH₃): The signals for the two methyl carbons on the pyrazole ring are expected to be in the upfield region, around 10-15 ppm.
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 216. The fragmentation pattern will be characteristic of the pyrazole and benzyl moieties. Key expected fragments include:
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Loss of a methyl group: [M - 15]⁺
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Cleavage of the benzylic bond: A significant peak corresponding to the trimethylpyrazolylmethyl cation and the hydroxybenzyl radical.
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Fragmentation of the pyrazole ring: Characteristic losses of N₂ and HCN.
The FTIR spectrum will display characteristic absorption bands for the functional groups present in the molecule.
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O-H Stretch (Phenol): A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.
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C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.
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C=C and C=N Stretch (Aromatic and Pyrazole Ring): Absorptions in the 1500-1600 cm⁻¹ region correspond to the stretching vibrations of the aromatic and pyrazole rings.
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C-O Stretch (Phenol): A strong band around 1200-1250 cm⁻¹ is characteristic of the phenolic C-O bond.
Potential Applications in Drug Discovery and Development
The structural features of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol suggest a high likelihood of interesting biological activities, making it a valuable candidate for further investigation in drug discovery programs.
Anticancer Potential
Numerous studies have highlighted the potent anticancer activities of pyrazole derivatives.[2][3] These compounds have been shown to target various signaling pathways involved in cancer cell proliferation, survival, and metastasis. The presence of the phenolic hydroxyl group can also contribute to antioxidant and pro-apoptotic effects. Therefore, this compound warrants screening against a panel of cancer cell lines to evaluate its cytotoxic and cytostatic potential.
Anti-inflammatory Properties
The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] Compounds containing both pyrazole and phenol moieties have demonstrated significant anti-inflammatory and analgesic activities.[5] The title compound should be investigated for its ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the synthesis and characterization of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. The Knorr pyrazole synthesis offers a reliable and efficient route to this promising molecule. The detailed spectroscopic analysis provides a clear roadmap for the structural elucidation and purity assessment of the synthesized compound.
The convergence of the biologically active pyrazole and phenol motifs in a single molecular entity makes this compound a highly attractive target for further pharmacological evaluation. Future research should focus on the in-depth investigation of its anticancer and anti-inflammatory properties, including mechanism of action studies and in vivo efficacy trials. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing pyrazole derivative.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(14), 4403. [Link]
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Li, Y., Zhang, Y., & Wang, Y. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5373. [Link]
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Kumar, A., & Sharma, S. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S2), 8281–8289. [Link]
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